

6-Bromo-2-fluoro-3-iodobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-iodobenzaldehyde
Cat. No.:	B3021704

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2-fluoro-3-iodobenzaldehyde**: A Versatile Tri-Halogenated Building Block

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of **6-Bromo-2-fluoro-3-iodobenzaldehyde**. We will delve into its fundamental properties, logical synthesis strategies, reactivity profile, and its significant potential as a scaffold in the construction of complex molecular architectures. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its utilization.

Core Physicochemical & Structural Properties

6-Bromo-2-fluoro-3-iodobenzaldehyde is a unique synthetic building block, distinguished by the presence of three different halogen atoms and an aldehyde functional group on a benzene ring. This substitution pattern provides a rich platform for sequential and site-selective functionalization, making it a high-value intermediate in medicinal chemistry and materials science.^[1]

The primary quantitative data for this compound are summarized below.

Property	Value	Source(s)
Molecular Weight	328.90 g/mol	[2][3][4]
Molecular Formula	C ₇ H ₃ BrFIO	[2][3][4]
CAS Number	1428234-59-6	[3][4]
Physical Form	Solid	[3]
Typical Purity	≥97%	[2][3]
InChI Key	KOKYNRPQQJADHY- UHFFFAOYSA-N	[3]

Reactivity Analysis: A Tale of Three Halogens

The synthetic utility of **6-Bromo-2-fluoro-3-iodobenzaldehyde** stems from the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This selectivity is a direct consequence of bond dissociation energies (BDEs), which generally follow the trend C-I < C-Br < C-Cl < C-F. The weaker the bond, the more readily it undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)).

Therefore, the iodine atom serves as the most reactive site for transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The bromine atom provides a second handle for subsequent coupling reactions under more forcing conditions, while the fluorine atom is typically inert to these conditions, remaining as a stable modulator of the molecule's electronic and pharmacokinetic properties. The aldehyde group offers a site for nucleophilic addition, condensation, or reductive amination.

Below is a diagram illustrating the hierarchy of reactivity on the aromatic scaffold.

Caption: Reactivity hierarchy of functional groups.

Proposed Synthesis Pathway

While specific literature for the synthesis of this exact molecule is sparse, a logical and robust pathway can be designed based on well-established organometallic and halogenation

methodologies. A plausible route starts from the commercially available 2-bromo-6-fluorotoluene.

The proposed workflow involves three key transformations:

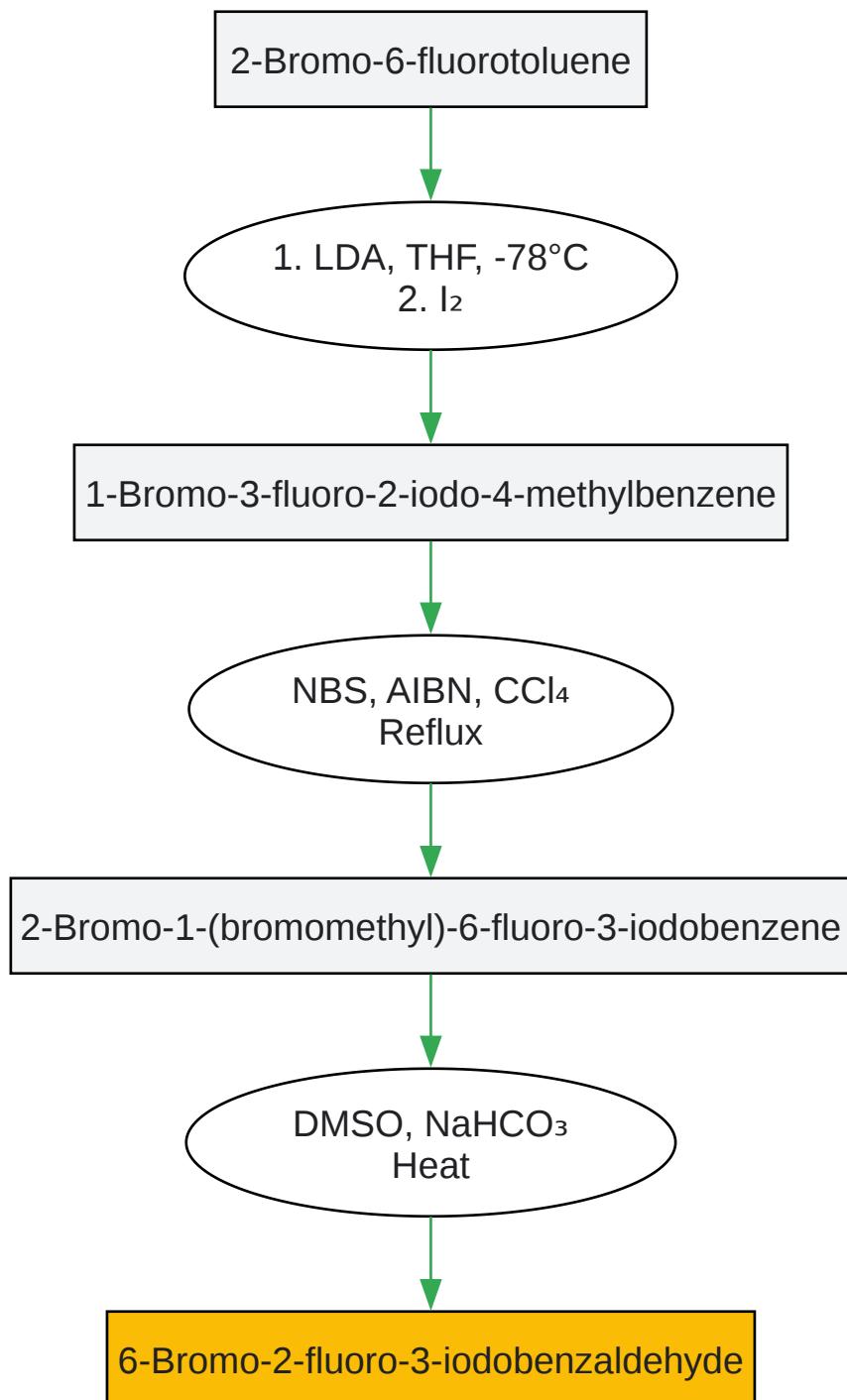
- Iodination: Directed ortho-metallation of 2-bromo-6-fluorotoluene followed by quenching with an iodine source. The fluorine atom is a modest ortho-directing group, but the bromine can also direct. A strong lithium base like LDA or n-BuLi at low temperature is required, with the position between the fluorine and methyl group being the most likely site of lithiation due to chelation and inductive effects.
- Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
- Oxidation: Conversion of the resulting benzyl bromide to the final benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO), is a classic and effective method for this transformation.^[5]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene

- To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Stir for 30 minutes.
- Add a solution of 2-bromo-6-fluorotoluene (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78°C.
- Stir the reaction mixture for 2 hours at -78°C to ensure complete metalation.
- Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.


Step 2: Synthesis of 2-Bromo-1-(bromomethyl)-6-fluoro-3-iodobenzene

- Dissolve the product from Step 1 (1.0 eq.) in carbon tetrachloride.
- Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
- Reflux the mixture under illumination with a tungsten lamp until TLC analysis shows complete consumption of the starting material.[\[5\]](#)
- Cool the reaction to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude benzyl bromide is often used directly in the next step without further purification.

Step 3: Synthesis of **6-Bromo-2-fluoro-3-iodobenzaldehyde** (Kornblum Oxidation)

- Add the crude benzyl bromide from Step 2 (1.0 eq.) to dimethyl sulfoxide (DMSO).
- Add sodium bicarbonate (2.0 eq.) and heat the mixture to 70-95°C.[\[5\]](#)
- Monitor the reaction by TLC. After completion (typically 3-8 hours), pour the reaction mixture into ice water.
- Extract the product with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by silica gel column chromatography to yield **6-Bromo-2-fluoro-3-iodobenzaldehyde**.

Synthesis Workflow Diagram

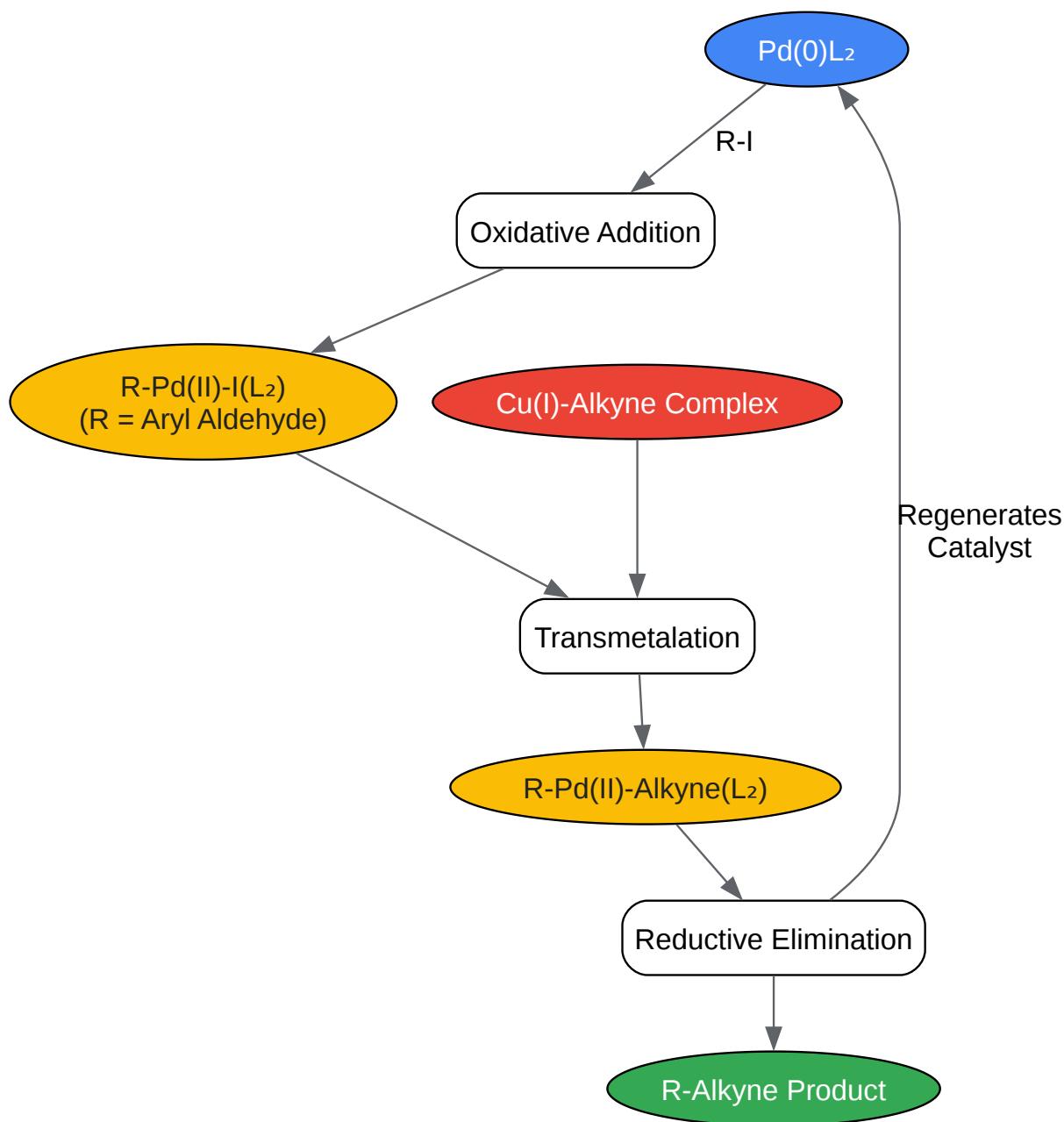
[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis pathway.

Application in Selective Cross-Coupling: A Sonogashira Reaction Protocol

To illustrate the synthetic utility of this building block, we will detail a protocol for a selective Sonogashira coupling, targeting the most labile C-I bond. This reaction is fundamental for installing alkyne moieties, which are precursors to many heterocyclic systems and functional groups.

Causality Behind Experimental Choices:


- Catalyst System: A combination of a Palladium(0) source (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) and a Copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the C-I bond, while copper activates the terminal alkyne.
- Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HI generated during the reaction and helps deprotonate the alkyne.
- Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.
- Temperature: Room temperature is often sufficient for the highly reactive C-I bond, preserving the integrity of the C-Br bond for subsequent functionalization.

Detailed Protocol: Selective Sonogashira Coupling

- To a flame-dried Schlenk flask under an argon atmosphere, add **6-Bromo-2-fluoro-3-iodobenzaldehyde** (1.0 eq.), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq.), and CuI (0.06 eq.).
- Add anhydrous, deoxygenated THF and triethylamine (3.0 eq.).
- To this stirring suspension, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.) dropwise via syringe.
- Stir the reaction at room temperature and monitor its progress by TLC.

- Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting product by column chromatography on silica gel.

Catalytic Cycle Diagram

[Click to download full resolution via product page](#)

Caption: Simplified Sonogashira catalytic cycle.

Safety & Handling

While a specific Safety Data Sheet (SDS) for **6-Bromo-2-fluoro-3-iodobenzaldehyde** is not widely published, data from structurally related halogenated benzaldehydes provides a strong basis for safe handling protocols.[\[6\]](#)[\[7\]](#) The compound should be treated as harmful and irritant.

Safety Aspect	Recommendation	Source(s)
GHS Hazard Statements	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[7] [8]
Personal Protective Equipment (PPE)	Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat.	[7]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.	
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C, protected from light, and under an inert gas atmosphere for long-term stability.	[1] [6]
In case of Exposure	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.	[6]

Conclusion

6-Bromo-2-fluoro-3-iodobenzaldehyde is a powerful and versatile intermediate for advanced organic synthesis. Its carefully orchestrated arrangement of three distinct halogens and an aldehyde function provides chemists with a platform for controlled, sequential modifications. The principles of differential reactivity, grounded in fundamental bond dissociation energies, allow for the strategic construction of complex molecules relevant to pharmaceutical and material science applications. Proper understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-fluoro-3-iodobenzaldehyde [myskinrecipes.com]
- 2. biocompare.com [biocompare.com]
- 3. 6-Bromo-2-fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 6-BROMO-2-FLUORO-3-IODOBENZALDEHYDE CAS#: 1428234-59-6 [m.chemicalbook.com]
- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [6-Bromo-2-fluoro-3-iodobenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021704#6-bromo-2-fluoro-3-iodobenzaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com